molecular formula C19H25N5O2 B2949190 8-(benzyl(methyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione CAS No. 378206-04-3

8-(benzyl(methyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2949190
CAS No.: 378206-04-3
M. Wt: 355.442
InChI Key: PFKOPCKKBQQANO-UHFFFAOYSA-N
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Description

This xanthine-derived purine dione features a benzyl(methyl)amino group at position 8 and a pentyl chain at position 5. This compound’s structural motifs align with purine derivatives studied for therapeutic applications, including kinase inhibition and metabolic modulation .

Properties

IUPAC Name

8-[benzyl(methyl)amino]-3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-4-5-9-12-24-15-16(23(3)19(26)21-17(15)25)20-18(24)22(2)13-14-10-7-6-8-11-14/h6-8,10-11H,4-5,9,12-13H2,1-3H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKOPCKKBQQANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(benzyl(methyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C22H23N5O2\text{C}_{22}\text{H}_{23}\text{N}_{5}\text{O}_{2}

Synthesis

The synthesis of this compound generally involves the alkylation of a purine derivative. A common method includes reacting 7-pentylxanthine with methylamine in an organic solvent such as dimethylformamide under controlled conditions to ensure high yield and purity. The reaction typically employs sodium hydride as a base and is heated to facilitate the formation of the desired product.

The biological activity of this compound primarily revolves around its interaction with adenosine receptors in the brain. By binding to these receptors, it modulates neurotransmitter release and influences various physiological processes. Additionally, it may inhibit certain enzymes involved in purine metabolism, leading to altered cellular functions .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may target cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Effects : It has been explored for its potential neuroprotective properties, particularly in models of neurodegenerative diseases .
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes linked to metabolic pathways, which could be beneficial in treating metabolic disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress
Enzyme InhibitionInhibits enzymes related to purine metabolism

Case Study 1: Anticancer Properties

In a study assessing the anticancer effects of various purine derivatives, this compound was tested against several cancer cell lines. Results indicated that it significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. This suggests a potential role for this compound in cancer therapeutics.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The results demonstrated that treatment with the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function in treated animals compared to controls. This highlights its potential application in neurodegenerative disease management.

Future Directions

The ongoing research into this compound suggests promising avenues for further exploration:

  • Clinical Trials : More extensive clinical trials are necessary to evaluate its safety and efficacy in humans.
  • Mechanistic Studies : Further investigation into the specific mechanisms by which this compound exerts its effects on cellular signaling pathways is warranted.
  • Analog Development : Developing analogs with modified structures may enhance potency and selectivity for specific biological targets.

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-position substituent significantly impacts physicochemical and biological properties:

Compound Name 7-Substituent 8-Substituent Molecular Weight (g/mol) Key Properties/Applications Evidence ID
Target Compound Pentyl (C5) Benzyl(methyl)amino ~355.2 High lipophilicity (estimated logP > 3) N/A
7-Octyl analogue Octyl (C8) Benzyl(methyl)amino 397.52 Increased lipophilicity; potential CNS penetration
7-(2-Methylbenzyl) analogue 2-Methylbenzyl Benzyl(2-hydroxyethyl)amino ~425.4 Enhanced solubility (hydroxyethyl group)
7-(3-Methylbenzyl) analogue 3-Methylbenzyl (3-Methoxypropyl)amino ~415.5 Methoxy group improves aqueous solubility
7-(2-Hydroxyethyl) analogue 2-Hydroxyethyl Benzyl(methyl)amino 329.36 Polar substituent enhances bioavailability
7-Propyl analogue Propyl (C3) Benzylamino ~331.4 Reduced lipophilicity; shorter half-life

Key Observations :

  • Alkyl Chain Length: Longer chains (e.g., octyl vs.
  • Aromatic vs.
  • Polar Groups : Hydroxyethyl or methoxypropyl substituents improve solubility, critical for oral bioavailability.

Substituent Variations at Position 8

The 8-position modifications influence electronic and steric properties:

Compound Name 8-Substituent Biological Activity Evidence ID
Target Compound Benzyl(methyl)amino Potential kinase inhibition N/A
8-(Piperidin-4-yloxy) analogue Piperidin-4-yloxy Aldehyde dehydrogenase inhibition
8-(Biphenylstyryl) analogue Biphenylstyryl Anticancer activity (reported in vitro)
8-(1,2,3-Triazolylmethoxy) analogue 1,2,3-Triazolylmethoxy Antimalarial potential

Key Observations :

  • Benzyl(methyl)amino Group: Balances lipophilicity and hydrogen-bonding capacity, making it versatile for diverse targets.
  • Heterocyclic Substituents: Triazole or piperidine groups introduce hydrogen-bond acceptors/donors, critical for enzyme inhibition (e.g., NCT-501 in aldehyde dehydrogenase inhibition ).

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